N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

SDHI fungicides Rhizoctonia solani Botrytis cinerea

Procuring SDHI fungicides with consistent, well-characterized activity for SAR panels and resistance monitoring is challenging. Pyrapropoyne (CAS 1803108-03-3) addresses this need as a structurally unique SDHI featuring an oxime ether bridge and cyclopropylethynyl tail, conferring a distinct binding mode. - Ideal for SAR studies comparing potency and resistance profiles against amide-linked SDHIs like fluindapyr or inpyrfluxam. - Critical tool for cross-resistance screening of field isolates with known SDHI mutations. - Cited in synergistic mixture patents with pydiflumetofen and pyraclostrobin for formulation research.

Molecular Formula C21H22ClF2N5O2
Molecular Weight 449.9 g/mol
CAS No. 1803108-03-3
Cat. No. B1436120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS1803108-03-3
Molecular FormulaC21H22ClF2N5O2
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl
InChIInChI=1S/C21H22ClF2N5O2/c1-12(2)31-28-17(10-26-21(30)15-11-29(3)27-18(15)20(23)24)19-16(22)8-14(9-25-19)7-6-13-4-5-13/h8-9,11-13,20H,4-5,10H2,1-3H3,(H,26,30)/b28-17-
InChIKeyHIFFCWPIDUPFTA-QRQIAZFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrapropoyne: SDHI Fungicide Overview


Pyrapropoyne (CAS 1803108-03-3, development code NC-241) is a pyrazolecarboxamide fungicide developed by Nissan Chemical Industries, first disclosed in a 2015 patent application and granted ISO common name status in 2017 [1]. It is characterized by a unique molecular framework that includes a difluoromethylpyrazole-4-carboxamide core linked via an oxime ether bridge to a 3-chloro-5-(cyclopropylethynyl)pyridine moiety [2]. The compound is classified as a succinate dehydrogenase inhibitor (SDHI) and is intended for agricultural use against a range of ascomycete fungal pathogens affecting crops such as rice, grapes, pome fruit, and vegetables [3].

Why Generic SDHIs Cannot Replace Pyrapropoyne


While pyrapropoyne shares the core difluoromethylpyrazole-4-carboxamide pharmacophore with other SDHI fungicides like isoflucypram, fluindapyr, and inpyrfluxam, its distinct structural features—specifically the oxime ether bridge and the cyclopropylethynyl-substituted pyridine tail—confer a unique binding mode and pathogen spectrum [1]. Comparative structure-activity relationship (SAR) studies on SDHIs demonstrate that even minor modifications to the amide bridge or aromatic tail can drastically alter fungicidal potency, spectrum of activity, and susceptibility to target-site resistance mutations [2]. Therefore, substituting pyrapropoyne with a structurally related SDHI in research or field trials without empirical validation of comparative efficacy and cross-resistance profiles would invalidate experimental outcomes and could lead to ineffective disease control [3].

Pyrapropoyne: Quantitative Evidence Guide


Comparative Potency Against R. solani and B. cinerea

While direct EC50 values for pyrapropoyne are not publicly disclosed, a class-level inference can be drawn from published data on structurally related chiral SDHIs. In a 2021 study, a series of novel chiral SDHIs (designated SDHIs-1) demonstrated potent in vitro activity against Rhizoctonia solani and Botrytis cinerea, with EC50 values of 0.58 mg/L and 0.42 mg/L, respectively [1]. These values represent a 2.7-fold and 3.9-fold improvement in potency compared to the non-chiral commercial SDHI boscalid, which exhibited EC50 values of 1.59 mg/L and 1.66 mg/L against the same pathogens under identical assay conditions [1]. This data establishes a benchmark for advanced SDHIs and suggests that pyrapropoyne, which also incorporates chiral and sterically demanding features, may exhibit similarly enhanced potency relative to older SDHI standards.

SDHI fungicides Rhizoctonia solani Botrytis cinerea EC50

Physicochemical Profile vs Isoflucypram and Fluindapyr

Pyrapropoyne possesses distinct physicochemical properties that differentiate it from structurally related SDHI fungicides. With a molecular weight of 449.9 g/mol [1], it is significantly heavier than isoflucypram (MW 397.9 g/mol) and fluindapyr (MW 398.4 g/mol) [2]. The presence of the cyclopropylethynyl moiety and the oxime ether linkage in pyrapropoyne is expected to influence its lipophilicity and membrane permeability, parameters that critically affect uptake, translocation, and overall bioavailability in planta. While direct comparative log P values are not available in the public domain, the structural differences strongly imply distinct physicochemical and biological behavior, underscoring that pyrapropoyne cannot be considered interchangeable with other pyrazolecarboxamide SDHIs.

Physicochemical properties molecular weight lipophilicity structural differentiation

Unique Oxime Ether and Cyclopropylethynyl Motifs

Pyrapropoyne is distinguished by an oxime ether linkage connecting the difluoromethylpyrazole-4-carboxamide core to a 3-chloro-5-(cyclopropylethynyl)pyridine tail [1]. This is a unique structural motif not present in other commercial SDHI fungicides, such as pydiflumetofen (which features an amide bridge) or fluopyram (which has a simpler amide linkage) [2]. The oxime ether is believed to have been introduced via modification of a carbonyl group in the lead optimization process, replacing a simpler amide or ketone group [3]. This modification can profoundly affect the compound's binding affinity to the succinate dehydrogenase enzyme, its metabolic stability, and its ability to overcome pre-existing resistance mechanisms. The cyclopropylethynyl group further contributes steric bulk and electronic effects that can fine-tune target interaction and metabolic fate.

structure-activity relationship oxime ether cyclopropylethynyl SDHI fungicides

Pyrapropoyne Research & Application Scenarios


SAR Studies of SDHI Fungicides

The unique structural features of pyrapropoyne, particularly the oxime ether bridge and cyclopropylethynyl tail, make it an ideal candidate for inclusion in SAR panels aimed at elucidating the molecular determinants of SDHI potency, spectrum, and resistance [1]. Comparing its activity profile with those of simpler amide-linked SDHIs can reveal how these modifications influence target binding and metabolic stability.

Fungicide Resistance Management

Given its distinct binding mode, pyrapropoyne serves as a critical tool for investigating cross-resistance patterns among SDHI fungicides [2]. Researchers can use it to assess the sensitivity of field-isolated fungal strains with known SDHI mutations, thereby informing resistance management strategies and prolonging the effective lifespan of this chemistry class.

Synergistic Fungicide Mixtures

Pyrapropoyne is cited in patents describing synergistic fungicidal mixtures with other active ingredients, including pydiflumetofen and pyraclostrobin [3]. This indicates its potential for combination products that enhance efficacy and reduce selection pressure for resistance. Procurement of pyrapropoyne for mixture development studies is therefore a strategic investment for agrochemical companies.

Targeted Ascomycete Control in Specialty Crops

Development reports indicate that pyrapropoyne is particularly effective against diseases caused by ascomycete fungi, such as gray mold (Botrytis cinerea), powdery mildew, and fruit rots in crops like grapes, pome fruit, and vegetables [4]. For researchers focusing on these specific pathosystems, pyrapropoyne represents a potentially more targeted and efficacious option compared to broader-spectrum SDHIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.